5-Hydroxydeferasirox
Overview
Description
5-Hydroxydeferasirox is a chemical compound that has been gaining considerable attention from researchers due to its potential applications in various fields of research and industry. It is related to Deferasirox, an iron chelator used to treat chronic iron overload caused by blood transfusions .
Molecular Structure Analysis
The molecular formula of this compound is C21H15N3O5 . It has a molecular weight of 389.4 g/mol.Scientific Research Applications
Epigenetic Modification Analysis
5-Hydroxymethylcytosine (5-hmC), an epigenetic modification, is significant in gene expression regulation and neurodegenerative disorders. A study by Song et al. (2011) developed a method for genome-wide distribution analysis of 5-hmC. This method facilitates understanding of 5-hmC's distribution in human cell lines and its link to gene expression and specific diseases.
DNA Modification and Sequencing
The synthesis of 5'-amino-2',5'-dideoxy analogs, including 5-Hydroxydeferasirox, from nucleosides, as described by Wolfe et al. (2002), enhances biological and genomic applications. This synthesis is pivotal in DNA sequencing and other genomic applications.
Biosensing Techniques
An electrochemical biosensor for detecting 5-hmC based on glycosylation and enzymatic signal amplification was presented by Zhou et al. (2015). This biosensor offers high sensitivity and selectivity in detecting 5-hmC levels, crucial for understanding epigenetic modifications in DNA.
Chemoenzymatic Methodology
Nifker et al. (2015) developed a one-pot chemoenzymatic methodology for analyzing 5-hmC in genomic DNA (Nifker et al., 2015). This cost-effective method aids in understanding the role of 5-hmC in gene regulation and tumorigenesis.
Understanding DNA Lesions and Repair Mechanisms
Kropachev et al. (2014) investigated the recognition of diastereomeric 5′,8-cyclo-2′-deoxypurine lesions by the human nucleotide excision repair system (Kropachev et al., 2014). This research helps in understanding DNA damage and repair mechanisms, essential for cancer biology studies.
Enhancing DNA Demethylation
Yin et al. (2013) demonstrated that ascorbic acid enhances Tet-mediated 5-methylcytosine oxidation, promoting DNA demethylation in mammals (Yin et al., 2013). This discovery is significant in cellular processes like nuclear reprogramming and embryonic development.
Development of Antidepressants
The development of fluoxetine hydrochloride (Prozac), which involves the modulation of serotonin (5-hydroxytryptamine or 5-HT), provides insights into the treatment of depression and anxiety-related traits (Wong et al., 2005).
Multiplexing Electrochemical Biosensing
Chen et al. (2016) developed a multiplexing electrochemical biosensor for sensitive and selective detection of 5-hmC (Chen et al., 2016). This biosensor's high efficiency and sensitivity are crucial for genomic research and cancer studies.
Epigenetic Markers in Cancer
Larson et al. (2013) observed the loss of 5-hydroxymethylcytosine in melanocytic tumors, correlating it with tumor progression (Larson et al., 2013). This study highlights the importance of epigenetic markers in understanding cancer biology.
Synthesis of 5-Hydroxymethylcytosine for DNA Studies
The synthesis of 5-hydroxymethylcytosine phosphoramidites and their incorporation into DNA, as described by Dai et al. (2011), enables the study of this epigenetic mark in mammalian DNA (Dai et al., 2011).
Biochemical Analysis
Biochemical Properties
5-Hydroxydeferasirox plays a crucial role in biochemical reactions by binding to iron ions, thereby preventing iron-mediated oxidative damage. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A and CYP2D6, which are involved in its metabolism . The compound forms stable complexes with iron, facilitating its excretion and reducing iron toxicity .
Cellular Effects
This compound influences cellular processes by chelating excess iron, which is essential for various cellular functions. It affects cell signaling pathways, gene expression, and cellular metabolism by reducing iron-induced oxidative stress . In pancreatic cancer cells, this compound has shown antiproliferative effects by inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to iron ions with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction inhibits iron-dependent enzymes and reduces oxidative stress. Additionally, this compound modulates gene expression by affecting iron-responsive elements in mRNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions and undergoes slow degradation . Long-term studies have shown that it maintains its iron-chelating properties and continues to reduce cellular iron levels, thereby preventing iron-mediated damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces iron levels without causing significant toxicity . At higher doses, it may induce adverse effects such as gastrointestinal disturbances and renal toxicity . Threshold effects have been observed, indicating that optimal dosing is crucial for therapeutic efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include glucuronidation and oxidative metabolism . It interacts with enzymes such as UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and excretion . These metabolic pathways help in maintaining iron homeostasis and preventing iron overload .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins and is transported to target tissues where it exerts its iron-chelating effects . The compound is primarily excreted via the feces, with minimal renal excretion .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it targets iron-rich organelles to prevent oxidative damage. Post-translational modifications and targeting signals direct this compound to these compartments, enhancing its therapeutic efficacy .
Properties
IUPAC Name |
4-[3-(2,5-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)19-22-20(15-3-1-2-4-17(15)26)24(23-19)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFHDNXHWBASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524746-12-1 | |
Record name | 5-Hydroxydeferasirox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYDEFERASIROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELW3P96H5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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